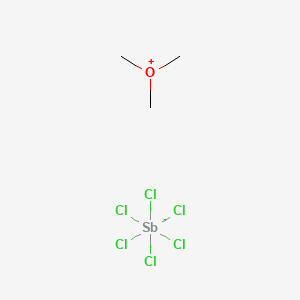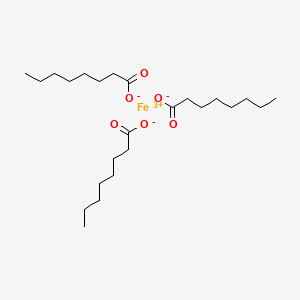
Cellulase
説明
β-セロトリオースは、β-1,4-グリコシド結合によって結合された3つのグルコースユニットで構成されるオリゴ糖です。 β-セロトリオースは、植物細胞壁の主要な成分であるセルロースの加水分解に由来し、さまざまな生化学的プロセスで重要な役割を果たしています。
2. 製法
合成経路と反応条件: β-セロトリオースは、セルラーゼ酵素を使用してセルロースを酵素的に加水分解することで合成できます。 このプロセスには、セルロースをβ-セロトリオースを含むより小さなオリゴ糖に分解することが含まれます 。酵素的加水分解は、その特異性と効率のために好まれています。
工業生産方法: β-セロトリオースの工業生産には、細菌や真菌によって生成される酵素である微生物セルラーゼを使用します。 これらの酵素は、制御された条件下でセルロースの加水分解を触媒し、β-セロトリオースやその他のオリゴ糖を生成します 。このプロセスは通常、発酵を伴い、微生物がバイオリアクターで培養されてセルラーゼを生成し、その後セルロースの酵素的加水分解が行われます。
準備方法
Synthetic Routes and Reaction Conditions: Beta-cellotriose can be synthesized through enzymatic hydrolysis of cellulose using cellulase enzymes. The process involves breaking down cellulose into smaller oligosaccharides, including beta-cellotriose . Enzymatic hydrolysis is preferred due to its specificity and efficiency.
Industrial Production Methods: Industrial production of beta-cellotriose involves the use of microbial cellulases, which are enzymes produced by bacteria and fungi. These enzymes catalyze the hydrolysis of cellulose under controlled conditions, resulting in the production of beta-cellotriose and other oligosaccharides . The process typically involves fermentation, where microorganisms are cultured in bioreactors to produce cellulases, followed by the enzymatic hydrolysis of cellulose.
化学反応の分析
反応の種類: β-セロトリオースは、加水分解、酸化、還元など、さまざまな化学反応を起こします。
一般的な試薬と条件:
加水分解: セルラーゼを用いた酵素的加水分解。
酸化: 過酸化水素などの酸化剤を使用して、β-セロトリオースを酸化させることができます。
還元: 水素化ホウ素ナトリウムなどの還元剤を使用して、β-セロトリオースを対応するアルコールに還元することができます。
生成される主な生成物:
加水分解: グルコースとセロビオース。
酸化: 酸化されたオリゴ糖。
還元: 還元されたオリゴ糖。
4. 科学研究の応用
β-セロトリオースは、科学研究で数多くの用途があります。
化学: オリゴ糖の特性と挙動を研究するためのモデル化合物として使用されます。
生物学: 植物細胞壁の代謝における役割と、セルラーゼとの相互作用について調査されています。
医学: 有益な腸内細菌の増殖を促進する、潜在的なプレバイオティック効果について調査されています。
科学的研究の応用
Beta-cellotriose has numerous applications in scientific research:
Chemistry: Used as a model compound to study the properties and behavior of oligosaccharides.
Biology: Investigated for its role in plant cell wall metabolism and its interactions with cellulases.
Medicine: Explored for its potential prebiotic effects, promoting the growth of beneficial gut bacteria.
Industry: Utilized in the production of biofuels and bioplastics through the bioconversion of cellulose.
作用機序
β-セロトリオースは、セルラーゼなどの酵素との相互作用を介して主に効果を発揮します。これらの酵素は、β-セロトリオースを認識して結合し、それをより小さな糖単位に分解する触媒作用を行います。 分子標的としては、β-セロトリオースのグリコシド結合が切断される、セルラーゼ酵素の活性部位が含まれます .
類似化合物:
セロビオース: β-1,4-グリコシド結合によって結合された2つのグルコースユニットで構成される二糖類。
セロテトラオース: β-1,4-グリコシド結合によって結合された4つのグルコースユニットで構成されるオリゴ糖。
β-セロトリオースの独自性: β-セロトリオースは、その特定の構造とサイズにより、オリゴ糖の特性を研究するための理想的なモデル化合物となっています。 3つのグルコースユニットは、シンプルさと複雑さのバランスをとっており、研究者は酵素やその他の分子との相互作用を詳細に調査することができます .
類似化合物との比較
Cellobiose: A disaccharide composed of two glucose units linked by beta-1,4-glycosidic bonds.
Cellotetraose: An oligosaccharide composed of four glucose units linked by beta-1,4-glycosidic bonds.
Uniqueness of Beta-cellotriose: Beta-cellotriose is unique due to its specific structure and size, which makes it an ideal model compound for studying the properties of oligosaccharides. Its three glucose units provide a balance between simplicity and complexity, allowing researchers to investigate its interactions with enzymes and other molecules in detail .
特性
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14-,15-,16-,17+,18+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGDTMLNYKFZSV-CSHPIKHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [IUCLID] | |
| Record name | Cellulase | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12798 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
9012-54-8, 61788-77-0 | |
| Record name | Cellulase | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cellulase | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.746 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Rayon | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![(17R)-1,17-dimethyl-17-[(2R)-6-methylheptan-2-yl]-15,16-dihydrocyclopenta[a]phenanthrene](/img/structure/B1617755.png)





